6-ethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide
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Overview
Description
6-ethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinoline moiety: This step might involve coupling reactions such as the Buchwald-Hartwig amination.
Final modifications: Introduction of the ethyl group and formation of the carboxamide functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the ethyl group or the chromene core.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions could occur, especially on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
6-ethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4H-chromene derivatives: Compounds with similar core structures but different substituents.
Quinoline derivatives: Compounds with the quinoline moiety but different functional groups.
Uniqueness
6-ethyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide might be unique in its specific combination of functional groups, which could confer distinct biological or chemical properties.
Properties
Molecular Formula |
C21H16N2O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-ethyl-4-oxo-N-quinolin-8-ylchromene-2-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c1-2-13-8-9-18-15(11-13)17(24)12-19(26-18)21(25)23-16-7-3-5-14-6-4-10-22-20(14)16/h3-12H,2H2,1H3,(H,23,25) |
InChI Key |
SMCSMXQHJZMRQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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